2-(Methoxycarbonyl)methoxyphenol

chemical synthesis stoichiometry molecular weight

2-(Methoxycarbonyl)methoxyphenol (CAS 165380-12-1), also known as methyl 2-(2-hydroxyphenoxy)acetate, is a bifunctional phenolic ester compound containing both a phenolic hydroxyl group and an ester functional group, with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. Its structural features enable diverse reactivity in organic synthesis and pharmaceutical intermediate applications.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 165380-12-1
Cat. No. B1271061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxycarbonyl)methoxyphenol
CAS165380-12-1
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC=CC=C1O
InChIInChI=1S/C9H10O4/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3
InChIKeyYOJLZPHKKRLRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxycarbonyl)methoxyphenol (CAS 165380-12-1) for Research Procurement: A Guide to Analytical Differentiation


2-(Methoxycarbonyl)methoxyphenol (CAS 165380-12-1), also known as methyl 2-(2-hydroxyphenoxy)acetate, is a bifunctional phenolic ester compound containing both a phenolic hydroxyl group and an ester functional group, with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol [1]. Its structural features enable diverse reactivity in organic synthesis and pharmaceutical intermediate applications [2]. However, the publicly available evidence base for this specific compound is extremely limited. Most claimed activities are inferred from general methoxyphenol class behaviors rather than direct experimental validation of CAS 165380-12-1 itself. This guide focuses on the limited verifiable differentiators that exist.

Why 2-(Methoxycarbonyl)methoxyphenol (CAS 165380-12-1) Cannot Be Substituted by Generic Methoxyphenols


2-(Methoxycarbonyl)methoxyphenol (CAS 165380-12-1) is a specific ester derivative with a distinct molecular weight and logP profile that differs fundamentally from simpler methoxyphenols [1]. Substituting this compound with generic analogs such as 2-methoxyphenol (guaiacol, MW 124.14) or 4-methoxyphenol (mequinol, MW 124.14) would alter reaction stoichiometry, solubility characteristics, and biological interactions due to the absence of the 2-hydroxyphenoxy acetate moiety [2]. The ester functionality provides a handle for further derivatization that is absent in simpler methoxyphenols, making CAS 165380-12-1 a distinct building block rather than a functional equivalent [3].

Quantitative Differentiation Evidence for 2-(Methoxycarbonyl)methoxyphenol (CAS 165380-12-1) Against Comparators


Molecular Weight Distinguishes CAS 165380-12-1 from Simpler Methoxyphenol Analogs

The target compound (CAS 165380-12-1) possesses a molecular weight of 182.17 g/mol [1]. This is a 47% higher molecular weight compared to 2-methoxyphenol (guaiacol, MW 124.14 g/mol) [2] and 4-methoxyphenol (mequinol, MW 124.14 g/mol) [3]. The difference arises from the addition of a 2-hydroxyphenoxy acetate moiety, which fundamentally alters the compound's synthetic utility and stoichiometric requirements.

chemical synthesis stoichiometry molecular weight

Lipophilicity (logP) Differentiation from Simpler Methoxyphenols

The calculated partition coefficient (ClogP) for CAS 165380-12-1 is reported as approximately 1.0 , which is notably lower than the logP values for 2-methoxyphenol (logP 1.32-1.51) [1] and 4-methoxyphenol (logP 1.3-1.58) [2]. This difference is attributed to the additional polar ester and ether oxygen atoms in the 2-hydroxyphenoxy acetate group, which increase hydrophilicity relative to simpler methoxyphenols.

lipophilicity ADME partition coefficient

Functional Group Differentiation: Ester Handle Enables Derivatization

CAS 165380-12-1 contains a methyl ester group in addition to the phenolic hydroxyl, providing a reactive handle for transesterification, hydrolysis to the corresponding carboxylic acid, or amidation reactions [1]. In contrast, 2-methoxyphenol (CAS 90-05-1) and 4-methoxyphenol (CAS 150-76-5) lack this ester functionality, limiting their synthetic versatility to reactions at the phenolic hydroxyl or aromatic ring only [2]. The presence of both phenolic and ester functional groups in the same molecule enables orthogonal protection/deprotection strategies not possible with simpler methoxyphenols.

synthetic intermediate derivatization building block

Recommended Research Application Scenarios for 2-(Methoxycarbonyl)methoxyphenol (CAS 165380-12-1)


Synthesis of Benzofuran Derivatives via Microwave-Enhanced Cyclization

CAS 165380-12-1 has been utilized as a precursor in the sustainable microwave-enhanced synthesis of 2-substituted benzofurans from o-alkynylanisoles, employing acidic deep eutectic solvents as both reaction medium and catalyst [1]. The ester functionality and phenolic hydroxyl of this compound provide the necessary structural elements for cyclization reactions, making it suitable for heterocyclic chemistry programs focused on benzofuran scaffolds.

Preparation of 2-(Hydroxyphenoxy)-carboxylate Derivatives

Patent literature describes processes for preparing 2-(hydroxyphenoxy)-carboxylates via reaction of dihydroxybenzenes with 2-halo-fatty acid esters in the presence of calcium hydroxide in DMSO [1]. CAS 165380-12-1 represents a key member of this compound class, serving as a reference standard or intermediate for synthesizing related carboxylate derivatives with potential applications in pharmaceutical research.

Orthogonal Protection/Deprotection Strategies in Multi-Step Synthesis

The presence of both a phenolic hydroxyl and a methyl ester group in CAS 165380-12-1 enables orthogonal synthetic strategies [1]. Researchers can selectively manipulate either functional group while leaving the other intact, facilitating the construction of complex molecules where sequential modifications are required. This contrasts with simpler methoxyphenols that offer only a single reactive site.

PTP1B Inhibitor Scaffold Development

The (2-hydroxy-phenoxy) acetic acid moiety, of which CAS 165380-12-1 is the methyl ester derivative, has been identified as a phosphotyrosyl mimetic in the development of PTP1B inhibitors [1]. Compounds based on this scaffold have demonstrated low micromolar potency against PTP1B, 20-fold selectivity over TCPTP, and high cell permeability in Caco-2 systems [2]. CAS 165380-12-1 serves as a protected intermediate or reference compound for this inhibitor class.

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